Product packaging for Acetochlor OA(Cat. No.:CAS No. 194992-44-4)

Acetochlor OA

Cat. No.: B071952
CAS No.: 194992-44-4
M. Wt: 265.3 g/mol
InChI Key: OTKTUNJJKYTOFF-UHFFFAOYSA-N
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Description

Acetochlor OA is the major oxanilic acid metabolite of the widely used pre-emergence herbicide, acetochlor. This compound is of significant value in environmental science and agrochemical research, primarily serving as a critical reference standard and analytical standard for monitoring the environmental fate and transport of acetochlor. Researchers utilize this compound in studies focused on herbicide degradation pathways, soil and water contamination, and ecological impact assessments. Its detection and quantification are essential for understanding leaching potential and persistence in agricultural ecosystems, thereby informing regulatory decisions and the development of mitigation strategies. The compound is integral to method development and validation in advanced analytical techniques, including LC-MS/MS and HPLC, ensuring accurate identification and measurement in complex matrices. This high-purity metabolite is intended for research applications only, providing scientists with a reliable tool to investigate the broader environmental and metabolic consequences of chloroacetamide herbicide use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B071952 Acetochlor OA CAS No. 194992-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKTUNJJKYTOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037484
Record name Acetochlor OA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194992-44-4
Record name Acetochlor OA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194992-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetochlor oxanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194992444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetochlor OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOCHLOR OXANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG499WTE12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Fate and Transport of Acetochlor Oxanilic Acid Oa

Environmental Persistence and Degradation Kinetics of Acetochlor (B104951) OA

The environmental persistence of Acetochlor OA is intrinsically linked to the degradation of its parent compound, acetochlor. The half-life of acetochlor in soil can vary, with reported values ranging from 3.4 to 29 days. researchgate.net More specifically, laboratory studies have shown acetochlor's half-life to be between 6.51 and 13.9 days in surface soils and 20.3 to 26.7 days in subsurface soils. researchgate.net The degradation of acetochlor, and consequently the formation and persistence of this compound, is predominantly a biological process. nih.govnih.gov This is evidenced by the slower degradation rates observed in sterile soil compared to non-sterile soil. nih.gov

The formation of this compound from acetochlor has been observed to occur within a few days of the herbicide's application to the soil. researchgate.netnih.gov Once formed, this compound itself is subject to further biodegradation, which can take from a few days to several weeks. health.state.mn.us The persistence and concentration of this compound can differ based on soil type. For instance, in a study comparing two soil types, neoluvisol and calcisol, this compound was more predominant in the surface layer of the neoluvisol, while it seemed to disappear in the surface calcisol, where its counterpart, acetochlor ESA, was more persistent. nih.gov

While microbial activity is the primary driver of acetochlor degradation, abiotic processes also play a role in the transformation of acetochlor and its metabolites. nih.govresearchgate.net Hydrolysis is one such mechanism, where the acetochlor molecule can be broken down. However, under typical environmental conditions, hydrolysis is not considered a major pathway for its degradation. nih.gov

Photodegradation, or the breakdown of the chemical by light, is another potential abiotic pathway. The vapor-phase reaction of acetochlor with hydroxyl radicals in the atmosphere is estimated to have a half-life of about 2.6 hours. nih.gov Abiotic transformation has also been noted in sterile soil experiments, indicating that chemical processes independent of microbial life contribute to the breakdown of acetochlor and the formation of its metabolites, including this compound. nih.gov

The transformation of acetochlor to this compound is predominantly a result of microbial activity in the soil and water. researchgate.netnih.gov Microorganisms utilize acetochlor as a source of carbon, breaking it down into various metabolites, with this compound and Acetochlor ESA being two of the major products. researchgate.net The rate and extent of this degradation are influenced by several environmental factors, including soil type, temperature, moisture, pH, and the availability of nutrients. researchgate.net Studies have shown that the degradation of acetochlor is more rapid in the presence of earthworms, which can enhance the diversity and activity of the soil microbial community. researchgate.net

The general microbial degradation pathway for acetochlor involves processes such as dechlorination, hydroxylation, deethoxymethylation, and cyclization. nih.govcas.cnresearchgate.net These steps ultimately lead to the formation of less complex molecules.

Research has identified several microbial communities and specific bacterial strains capable of degrading acetochlor. nih.govcas.cn Microbial consortia, designated as A, D, E, and J, which were isolated from acetochlor-contaminated soil and sludge, have demonstrated the ability to completely degrade acetochlor within days. nih.govcas.cn

The primary bacterial genera identified in these consortia are Pseudomonas and Bacillus. nih.govcas.cn While no single isolated strain was found to be highly efficient in degrading acetochlor on its own, the mixed microbial communities were very effective. nih.govcas.cn Other identified strains involved in acetochlor degradation include Rhodococcus sp. and Serratia odorifera. frontiersin.orgnih.gov Anaerobic consortia have also been shown to degrade acetochlor, with genera such as Desulfovibrio, Proteiniclasticum, and Lacrimispora being enhanced during the process. acs.org

Table 1: Microbial Strains and Consortia Involved in Acetochlor Degradation

Microbial Group Specific Strains/Consortia Key Findings
Bacterial Consortia A, D, E, J Capable of complete acetochlor degradation at initial concentrations of 55 mg/L within 4 days. nih.govcas.cn
Bacteria Pseudomonas sp. A key genus within effective degrading consortia. nih.govcas.cn
Bacteria Bacillus sp. A key genus within effective degrading consortia. nih.govcas.cn
Bacteria Rhodococcus sp. strain T3-1 Capable of the initial N-deethoxymethylation step in acetochlor degradation. nih.gov
Bacteria Serratia odorifera AC-1 Isolated from soil and identified as a degrader of acetochlor. frontiersin.org

| Anaerobic Bacteria | Desulfovibrio, Proteiniclasticum, Lacrimispora | Abundances increased in an anaerobic consortium that effectively degraded acetochlor. acs.org |

The microbial breakdown of acetochlor into its metabolites, including this compound, is facilitated by specific enzymes. The initial and crucial step in the degradation pathway is often N-deethoxymethylation, which is catalyzed by a multi-component enzyme system. nih.gov

In Rhodococcus sp. strain T3-1, this has been identified as a cytochrome P450 system, comprising a cytochrome P450 oxygenase (EthB), a ferredoxin (EthA), and a reductase (EthD). nih.gov This enzyme system converts acetochlor to 2′-methyl-6′-ethyl-2-chloroacetanilide (CMEPA). nih.gov Further enzymatic processes, such as those carried out by dehalogenases and amidases found in Pseudomonas and Sphingomonas species, are capable of cleaving the chloroacetamide group of acetochlor, which can lead to the formation of this compound as a final metabolite. Other enzymes implicated in the degradation of related compounds include phosphotriesterase, paraoxonase 1, and carboxylesterase. frontiersin.org

Microbial Degradation Processes of Acetochlor Precursors Leading to OA and Subsequent OA Breakdown

Identification of Microbial Strains and Consortia Involved

Mobility and Leaching Potential of this compound in Environmental Matrices

This compound, being a major metabolite of acetochlor, exhibits different mobility characteristics than its parent compound. Due to its higher water solubility, this compound is more mobile in aquatic systems. This increased mobility gives it a greater potential to leach through the soil profile and enter groundwater.

The parent compound, acetochlor, is considered moderately to highly mobile in soil. epa.gov However, its strong adsorption to soil particles in the upper horizons can limit its downward movement. agriculturejournals.cz In contrast, this compound is less likely to be retained in the soil and can infiltrate to significant depths. For example, in a luvisol soil, this compound was found to move to depths of 10–20 cm, and in a calcisol, it reached 30–40 cm.

The higher mobility of this compound leads to its frequent detection in both groundwater and surface water. While the parent acetochlor is often not detected or found at very low levels in groundwater, its degradates, particularly Acetochlor ESA and to a lesser extent this compound, are more commonly found. researchgate.netresearchgate.net

Monitoring studies have confirmed the presence of this compound in various water sources. In Minnesota, for instance, this compound was detected in fewer than 10% of routine groundwater samples collected between 2012 and 2015, with a maximum concentration of 29.4 parts per billion (ppb). health.state.mn.us In surface water, the highest detected level was 5.26 ppb. health.state.mn.us A study of high-risk wells in the same state found this compound in 7 community public drinking water system wells at levels up to 0.09 ppb. health.state.mn.us In another study, this compound was detected in groundwater at only one of the studied sites, with a maximum concentration of 1.4 µg L−1. researchgate.net In a study in Montana, this compound was detected at a concentration of 0.0042 ug/L. mt.gov

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Acetochlor 1988 nih.govuni.lunih.govherts.ac.uk
Acetochlor oxanilic acid (OA) 15842091 nih.govnih.gov
Acetochlor ethane (B1197151) sulfonic acid (ESA) Not explicitly provided in search results
2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide 1988 nih.govuni.lu
N-phenylacetamide 1988 nih.gov
2′-methyl-6′-ethyl-2-chloroacetanilide (CMEPA) Not explicitly provided in search results
Pseudomonas Not applicable
Bacillus Not applicable
Rhodococcus Not applicable
Serratia odorifera Not applicable
Desulfovibrio Not applicable
Proteiniclasticum Not applicable
Lacrimispora Not applicable
Sphingomonas Not applicable
cytochrome P450 Not applicable
ferredoxin Not applicable
reductase Not applicable
dehalogenase Not applicable
amidase Not applicable
phosphotriesterase Not applicable
paraoxonase 1 Not applicable

Soil Adsorption and Desorption Dynamics of this compound

As a degradation product of acetochlor, acetochlor oxanilic acid (OA) exhibits distinct behavior in the soil environment. Studies have shown that this compound, along with other metabolites like ethanesulfonic acid (ESA), is formed during the degradation of acetochlor in soil. The process is primarily microbial in origin. fao.org

The mobility and persistence of this compound in soil are significant factors in its environmental fate. Research indicates that this compound has very high to high mobility in soil. pic.int This high mobility contributes to a significant potential for groundwater contamination. pic.int The persistence of this compound in soil is considered to be moderate to high. pic.int

The dynamics of this compound in soil are influenced by the soil type. For instance, in a study comparing a luvisol and a calcisol, this compound was found to infiltrate to depths of 10–20 cm in the luvisol, while it reached 30–40 cm in the calcisol. Another laboratory study highlighted the differential fate of this compound in different soils, noting a predominance of it in surface neoluvisol, whereas it disappeared in surface calcisol, suggesting that soil composition plays a critical role in its persistence and transport. chiron.no In field dissipation studies, oxanilic acid was detected at maximum concentrations in the top 3.5 inches of soil at 84 days post-treatment and was not detected below the 7.0-inch soil depth at any point during the study. epa.gov

The table below summarizes findings on the soil mobility of this compound from a comparative study.

Soil TypeInfiltration Depth of this compound
Luvisol10–20 cm
Calcisol30–40 cm
Data sourced from a comparative soil study, indicating the compound's mobility.

Bioavailability and Bioaccumulation Potential of this compound in Environmental Systems

The bioavailability of a chemical refers to the extent to which it can be taken up by a living organism. Due to its high water solubility and mobility, this compound is considered to be bioavailable in soil and aquatic environments. pic.int While metabolites of alachlor (B1666766), a related herbicide, are considered less biologically reactive than the parent compound, the environmental presence of this compound raises concerns about chronic exposure in aquatic ecosystems. researchgate.net

Direct research on the bioaccumulation potential of this compound is limited. However, studies on the parent compound, acetochlor, indicate a low potential for bioconcentration in fish. pic.int Some research on similar metabolites, such as metolachlor (B1676510) OA, suggests that it shares bioaccumulation risks, though it is detected less frequently.

Uptake and Translocation of this compound in Non-Target Organisms

The uptake and movement of this compound within non-target organisms are critical for understanding its potential ecological impact. As a breakdown product of an herbicide designed to affect plant growth, terrestrial and aquatic plants are likely to be affected by this compound in the environment. epa.gov

Evidence from rotational crop studies indicates that metabolites of acetochlor, including tert-oxanilic acid, are taken up by these non-target plants. These metabolites were consistently found in various rotational crops planted after the initial acetochlor application. fao.org This suggests that this compound present in the soil can be absorbed by the roots of subsequent crops and potentially translocated to other parts of the plant.

In aquatic environments, research has demonstrated that this compound can have toxic effects on non-target organisms such as the bighead carp (B13450389) (Aristichthys nobilis). Studies have shown that exposure to this compound can lead to significant oxidative stress and DNA damage in these fish, which inherently implies the uptake of the compound from the water. The table below shows the observed effects at different concentrations, indicating the bioavailability of this compound to aquatic life.

Concentration (μg/L)DNA DamageOxidative Stress Markers
300ModerateIncreased
400HighSignificantly Increased
500Very HighCritical
Data from a study on bighead carp exposed to this compound.

While the parent compound, acetochlor, is known to be absorbed by the shoots and to a lesser extent the roots of germinating plants, specific studies detailing the precise mechanisms of uptake and the extent of translocation for the this compound metabolite within various non-target organisms are not extensively documented. fao.org

Ecotoxicological Implications of Acetochlor Oxanilic Acid Oa

Comparative Ecotoxicity of Acetochlor (B104951) OA and its Precursors

While structurally similar to its parent compound, Acetochlor OA is generally considered to have lower toxicity. health.state.mn.us Studies on the toxicity of this compound to aquatic organisms have shown it to be considerably less toxic than acetochlor. health.state.mn.us For instance, while acetochlor is classified as very toxic to aquatic life with long-lasting effects, its OA and ESA metabolites are thought to be less potent. chemsrc.com However, the long-term ecological impacts of these metabolites are still being studied due to their persistence in aquatic environments.

Animal studies suggest that this compound has lower mammalian toxicity than its parent compound. In subchronic feeding studies with rats, the No-Observed-Adverse-Effect Level (NOAEL) for this compound was significantly higher than that of the parent acetochlor, indicating lower toxicity. epa.gov Specifically, the NOAEL for this compound was approximately 230.2 mg/kg/day for males and 268.0 mg/kg/day for females, while the parent acetochlor had a NOAEL of 16.1 mg/kg/day for males and 19.1 mg/kg/day for females. epa.gov

It is important to note that while the acute toxicity of this compound may be lower, its persistence and frequent detection in water systems are of environmental concern.

Toxicity to Aquatic Organisms by this compound

The presence of this compound in aquatic ecosystems raises concerns about its potential effects on non-target organisms. While less toxic than its parent compound, studies have indicated that this compound can still pose risks to aquatic life. health.state.mn.us

Research on the early life stages of marbled crayfish (Procambarus virginalis) exposed to acetochlor metabolites, including Acetochlor ESA, a compound related to this compound, showed significant reductions in growth compared to control groups. mdpi.com Although no significant effects on mortality or early development were observed in this particular study, the reduced growth highlights a potential sublethal impact on crustaceans. mdpi.com

Exposure to acetochlor and its metabolites can induce oxidative stress in aquatic organisms. researchgate.net Studies on bighead carp (B13450389) (Aristichthys nobilis) have demonstrated that exposure to acetochlor leads to a significant increase in oxidative biomarkers and DNA damage. researchgate.netnih.govresearchgate.net While these studies focused on the parent compound, the findings suggest a potential mechanism of toxicity that could also be relevant for its metabolites like this compound. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. mdpi.com This can lead to cellular damage, including lipid peroxidation, protein injury, and DNA damage. mdpi.com In marbled crayfish, exposure to acetochlor metabolites resulted in significantly higher superoxide (B77818) dismutase (SOD) activity, an enzyme involved in mitigating oxidative stress. mdpi.com

Histopathological studies on fish exposed to the parent compound, acetochlor, have revealed significant damage to various organs. In bighead carp, exposure led to congestion, vacuolar degeneration, and necrosis in the liver, as well as glomerular disintegration and congestion in the kidneys. pvj.com.pk Similarly, in grass carp (Ctenopharyngodon idella), acetochlor exposure caused fusion and loss of secondary gill lamellae, and necrosis and vacuolation in the liver. pjoes.com While direct studies on the histopathological effects of this compound are less common, the damage caused by the parent compound underscores the potential for its metabolites to also induce adverse tissue-level changes in aquatic organisms. The gills of marbled crayfish exposed to acetochlor metabolites showed swelling of the epithelium. mdpi.com

Oxidative Stress Induction by this compound in Aquatic Biota

Potential Impacts on Soil Microbial Communities by this compound

Acetochlor and its degradation products, including this compound, can influence soil microbial communities. nih.govfrontiersin.org Microbial degradation is a key pathway for the breakdown of acetochlor in the environment. frontiersin.org Some studies suggest that the presence of acetochlor can alter the structure and function of these communities. nih.gov For example, the application of acetochlor has been shown to initially affect the microbial community composition in both rhizosphere and bulk soil, though these effects may lessen over time. nih.gov

Research indicates that acetochlor can inhibit the transformation of soil nitrogen by affecting the enzymes and microbial communities involved in nitrification and denitrification. mdpi.com This can lead to a decrease in the mineralization of organic matter and potentially impact long-term soil fertility. frontiersin.org While some studies have found that acetochlor application had no significant long-term negative effects on the populations of soil microorganisms, others have noted that it can disrupt microbial communities, especially at higher concentrations. frontiersin.orgjuniperpublishers.com The impact appears to be dependent on factors such as the concentration of the herbicide, soil type, and the specific microbial species present. juniperpublishers.com

Genotoxicity and Clastogenicity Considerations for this compound

The genotoxic and clastogenic potential of acetochlor and its metabolites has been a subject of investigation. Acetochlor itself has been shown to be a clastogen, meaning it can cause breaks in chromosomes, in in vitro studies using human lymphocytes. who.intechemi.comnih.gov This clastogenic activity is attributed to the chloroacetyl functional group. nih.gov However, this effect was not observed in in vivo studies with rodents. nih.gov

Regarding its metabolites, some, like t-norchloro acetochlor, have been identified as genotoxic. pic.int For this compound, in silico (computer modeling) studies have predicted it to be non-genotoxic. who.int However, some laboratory tests have produced equivocal or positive results for mutagenicity in certain in vivo tests. hpc-standards.com It is important to note that the toxicological data for many acetochlor metabolites are still limited. who.int

Mammalian Toxicology of Acetochlor Oxanilic Acid Oa

Absorption, Distribution, Metabolism, and Excretion (ADME) of Acetochlor (B104951) OA

Acetochlor OA is a major metabolite of the herbicide acetochlor, formed through degradation in the environment and metabolism in mammals. sigmaaldrich.com While specific ADME studies on this compound are limited, information can be inferred from studies on the parent compound, acetochlor, and its other metabolites. Acetochlor is rapidly and extensively absorbed in the gastrointestinal tract of rats, with over 80% absorbed within 48 hours. nih.govwho.int It is widely distributed in tissues, with some accumulation noted in the nasal turbinates of rats. nih.govfao.org Elimination is primarily through urine and bile. nih.govwho.int Given that this compound is a water-soluble metabolite, it is expected to be readily excreted. Studies on a related metabolite, Acetochlor ESA, showed it is extensively absorbed and metabolized. epa.gov

Metabolic Pathways of Acetochlor Leading to OA in Mammals

The metabolism of acetochlor in mammals is complex, involving multiple enzymatic pathways. Two primary pathways have been identified in rats: one involving glutathione (B108866) transferases and the mercapturic acid pathway, and another involving cytochrome P450 enzymes and glucuronyl transferases. who.int These pathways lead to the formation of various metabolites. who.int

The formation of this compound involves the de-chlorination and subsequent oxidation of the -CH₂Cl group of the parent acetochlor molecule to a carboxyl group (-COOH), resulting in an amide of oxalic acid. epa.gov This transformation is a key step in the detoxification and elimination of acetochlor from the body. Another significant metabolite is Acetochlor ethanesulfonic acid (ESA), where the chlorine atom is replaced by a sulfonic acid group. epa.govnih.gov Both OA and ESA are more water-soluble than acetochlor, facilitating their excretion.

Characterization of OA Metabolites in Biological Fluids

This compound and other metabolites are frequently detected in environmental water samples. In mammalian systems, the characterization of these metabolites in biological fluids like urine and feces is crucial for understanding the metabolic fate of acetochlor. In rats, numerous metabolites of acetochlor have been identified in urine and feces, with mercapturic acid conjugates being prominent. epa.gov While no unchanged acetochlor is found in the urine, less than 1% is present in the feces, indicating extensive metabolism. fao.orgepa.gov Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are used to quantify this compound in environmental and biological samples. sigmaaldrich.com

Subchronic and Chronic Toxicity Studies of this compound

Subchronic and chronic toxicity studies on this compound and its related metabolite, Acetochlor ESA, have been conducted to assess their long-term health effects. In 90-day feeding studies in rats, this compound and ESA showed lower toxicity compared to the parent compound, acetochlor. epa.gov For this compound, the No-Observed-Adverse-Effect Level (NOAEL) was established based on reduced body weight, body weight gains, and food utilization at higher doses. epa.gov Similarly, a 90-day drinking water study for a related compound, alachlor (B1666766) ESA, showed hematological and clinical chemistry changes related to potential liver damage at mid and high doses. tera.org In contrast, subchronic studies with the parent compound acetochlor identified the testes, liver, and kidneys as major target organs. federalregister.gov For acetochlor, testicular effects were noted in dogs at a chronic NOAEL of 2 mg/kg-day. tera.org

CompoundStudy DurationSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAEL
This compound90-dayRat230.2 (M) / 268.0 (F)955.2 (M) / 1082.7 (F)Reduced body weight and weight gain epa.gov
Acetochlor ESA90-dayRat225.4 (M) / 259.1 (F)919.4 (M) / 1073.2 (F)Reduced body weight and weight gain epa.gov
AcetochlorSubchronicRat16.1 (M) / 19.1 (F)161 (M) / 191 (F)Hematology and increased organ weights epa.gov

Neurotoxicity and Developmental Toxicity Assessments Related to this compound

Evidence of neurotoxicity has been observed for the parent compound, acetochlor, in various animal studies, though typically at high doses. federalregister.gov However, there is no indication of developmental neurotoxicity for either the parent chemicals or their degradates like OA and ESA. tera.org

Developmental toxicity studies on this compound in rats showed no adverse effects at the highest doses tested. epa.gov In contrast, the parent compound acetochlor caused developmental effects such as increased resorptions and decreased fetal weight, but these occurred at doses that also produced maternal toxicity. epa.govfederalregister.gov There was no evidence of increased susceptibility of fetuses or offspring to acetochlor exposure in developmental and reproduction toxicity studies. federalregister.gov

Endocrine Disruption Potential of this compound and Related Compounds

Acetochlor and its metabolites have been investigated for their potential to disrupt the endocrine system. acs.org Acetochlor itself is considered an environmental endocrine disruptor. acs.org Studies on the herbicide have shown it can interfere with thyroid hormone homeostasis. health.state.mn.us

Thyroid Hormone Homeostasis Disruption Mechanisms

The parent compound, acetochlor, has been shown to disrupt the thyroid-pituitary axis by increasing the hepatic clearance of thyroxin (T4) through the induction of UDP-glucuronosyltransferase (UGT) enzymes. health.state.mn.us This leads to changes in circulating thyroid hormone levels, particularly at higher doses. health.state.mn.us Exposure to acetochlor has also been found to accelerate metamorphosis in tadpoles, a process highly dependent on thyroid hormones, and alter the expression of thyroid hormone-responsive genes. nih.gov While direct studies on the endocrine-disrupting effects of this compound are less common, its structural relationship to the parent compound suggests a potential for similar, though likely less potent, activity.

Carcinogenic Potential of this compound and its Precursors

The assessment of the carcinogenic potential of Acetochlor Oxanilic Acid (OA) is intrinsically linked to the toxicological profile of its parent compound, acetochlor. Regulatory bodies and scientific studies have primarily focused on acetochlor, with the carcinogenicity of its metabolites, including this compound, being inferred from mechanistic data and comparative toxicity studies.

The U.S. Environmental Protection Agency (EPA) has classified acetochlor as having "suggestive evidence of carcinogenic potential". nih.govregulations.govepa.gov This classification is based on findings from animal studies that indicate an increased incidence of certain tumors. nih.gov However, the EPA and other bodies have also noted that acetochlor is not considered mutagenic or genotoxic at relevant doses. nih.govnih.gov The carcinogenic mechanisms are believed to be related to non-genotoxic processes that may not be relevant to humans at low exposure levels. fao.org

Carcinogenicity of Acetochlor in Animal Studies

Long-term carcinogenicity bioassays in rodents have demonstrated that acetochlor can induce tumors at multiple sites. nih.gov In Sprague-Dawley rats, exposure to acetochlor has been associated with the development of nasal olfactory tumors and thyroid follicular cell tumors. nih.govfao.org Studies in mice have reported findings of lung tumors and histiocytic sarcomas. nih.gov Other research has pointed to liver adenomas and carcinomas, as well as renal adenomas, though often at very high, toxic doses. nih.gov

The nasal tumors observed in rats are believed to result from a species-specific metabolic pathway. fao.orgepa.gov This pathway involves the formation of reactive quinoneimine metabolites in the nasal tissue, a process considered highly unlikely to occur in humans. fao.org Similarly, the thyroid tumors are thought to arise from disruptions in thyroid hormone homeostasis, a mechanism to which rats are particularly sensitive and which is not considered directly relevant to humans. fao.org

Table 1: Summary of Carcinogenic Findings for Acetochlor in Animal Studies

Species Organ Tumor Type
Rat Nasal Olfactory Epithelium Polypoid Adenomas nih.gov, Olfactory Mucosa Adenomas epa.gov
Rat Thyroid Follicular Cell Tumors nih.govfao.org
Rat Liver Adenomas, Carcinomas nih.gov
Rat Kidney Adenomas, Sarcomas nih.gov
Mouse Lung Tumors nih.gov, Benign Tumors regulations.gov

Epidemiological Studies

The Agricultural Health Study, a long-term study of pesticide applicators, has investigated the association between acetochlor use and cancer incidence in humans. The study found some associations that suggest a possible link between occupational acetochlor exposure and certain cancers. nih.govorganic-center.org Specifically, an increased risk of lung cancer was observed among acetochlor users compared to non-users. nih.gov The study also reported a significantly elevated risk for colorectal cancer among the highest category of acetochlor users. nih.gov Borderline significant increased risks for melanoma and pancreatic cancer were also noted. nih.gov

Table 2: Findings from the Agricultural Health Study on Acetochlor Use and Cancer Risk

Cancer Type Relative Risk (RR) 95% Confidence Interval (CI) Notes
Lung Cancer 1.74 1.07-2.84 Compared to non-users. nih.gov
Colorectal Cancer 1.75 1.08-2.83 For the highest category of users compared to never-users. nih.gov
Melanoma 1.61 0.98-2.66 Borderline significant increased risk. nih.gov

Carcinogenic Potential of Acetochlor Metabolites: ESA and OA

The primary environmental and metabolic degradation products of acetochlor are Acetochlor ethanesulfonic acid (ESA) and Acetochlor oxanilic acid (OA). Toxicological evaluations have concluded that these metabolites are unlikely to be carcinogenic. epa.govnc.govepa.gov

Chemical Structure: Both Acetochlor ESA and OA lack the electrophilic active chlorine atom present in the parent acetochlor molecule. epa.gov This chlorine is crucial for the metabolic pathways that are thought to lead to carcinogenic effects.

Metabolic Pathway: The metabolites are incapable of forming the reactive quinoneimine species that is responsible for the nasal tumors seen in rats. epa.gov

Toxicity Profile: Studies have shown that Acetochlor ESA and OA are significantly less toxic than the parent acetochlor compound. epa.govnc.gov Mechanistic data reviews concluded that neither metabolite is likely to be carcinogenic, and they were therefore not included in the EPA's carcinogenicity assessment for acetochlor. epa.gov

Genotoxicity: Acetochlor ESA has been shown to be non-mutagenic. epa.gov

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
Acetochlor 1988
Acetochlor Oxanilic Acid (OA) 194992
Acetochlor Ethanesulfonic Acid (ESA) 947601
Alachlor 2055
Atrazine (B1667683) 2256
Butachlor (B1668075) 2482

Analytical Methodologies for Acetochlor Oxanilic Acid Oa Detection and Quantification

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

Effective analysis of Acetochlor (B104951) OA begins with its extraction and concentration from complex sample matrices such as water and soil. Solid Phase Extraction (SPE) is a widely employed technique for this purpose.

For water samples, a common procedure involves passing a measured volume, typically 250 mL, through an SPE cartridge. epa.govnemi.gov Graphitized carbon or C18 are common stationary phases used in these cartridges. researchgate.net The analytes, including Acetochlor OA, are retained on the cartridge while the water passes through. Subsequently, the retained compounds are eluted using a small volume of a suitable solvent, such as methanol, sometimes containing ammonium (B1175870) acetate (B1210297). nemi.gov The resulting eluate can then be concentrated, often to dryness, and reconstituted in a solution compatible with the analytical instrument. researchgate.net For soil samples, a solvent extraction technique using a mixture of acetonitrile (B52724) and water in an acidic medium has been described. nih.gov

The efficiency of the extraction process is critical for accurate quantification. For instance, in certain groundwater samples, acidification can cause the acid metabolites to bind more strongly to the SPE column, leading to incomplete elution and low recovery rates. epa.gov In such cases, omitting the acidification step may be necessary to improve recovery. epa.gov

The table below summarizes typical parameters for SPE of this compound from water samples.

ParameterDescriptionSource
Sample Volume 250 mL epa.govnemi.gov
SPE Cartridge Graphitized carbon or C18 researchgate.net
Elution Solvent Methanol, often with ammonium acetate nemi.gov
Reconstitution Water with ammonium acetate or acetonitrile/water researchgate.net

Advanced Chromatographic and Spectrometric Approaches for this compound Analysis

Following extraction, advanced analytical instruments are used to separate, identify, and quantify this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the trace analysis of this compound and its ethanesulfonic acid (ESA) counterpart. sciex.comnih.govwaters.com This technique offers high sensitivity and selectivity, allowing for the detection of these metabolites at very low concentrations in environmental samples. nih.gov

U.S. Environmental Protection Agency (EPA) Method 535, for example, outlines a validated LC-MS/MS procedure for determining acetamide (B32628) herbicide degradates, including this compound, in drinking water. waters.com This method typically involves injecting the prepared sample extract into a liquid chromatograph equipped with a C18 reversed-phase column. waters.com The analytes are separated based on their chemical properties as they move through the column.

The separated compounds then enter a tandem mass spectrometer. The mass spectrometer is usually operated in the negative electrospray ionization (ESI-) mode for the detection of the acidic OA and ESA metabolites. researchgate.net The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), which provides a high degree of certainty in compound identification and quantification. sciex.com For this compound, this allows for differentiation from other co-eluting compounds. The method can achieve low limits of quantification, often in the range of 0.05 to 0.10 micrograms per liter (µg/L). researchgate.netnih.gov

The table below details typical LC-MS/MS parameters for this compound analysis.

ParameterSetting/DescriptionSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sciex.comnih.gov
Ionization Mode Electrospray Negative (ESI-) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) sciex.com
Column Reversed-phase C18 waters.com
Limit of Quantitation 0.05 - 0.10 µg/L researchgate.netnih.gov

While LC-MS/MS is the primary tool for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for the parent compound and for broader metabolite profiling. mdpi.comresearchgate.net For the non-volatile this compound to be analyzed by GC, a derivatization step is necessary to make it volatile. epa.gov One such method involves using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a tertiary butyl dimethylsilyl derivative of the oxanilic acid. epa.gov

GC-MS separates compounds in a gaseous state based on their boiling points and interactions with a capillary column. mdpi.com Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique fingerprint for each compound. mdpi.com GC-MS is a well-established and robust technique for identifying and quantifying a wide range of small molecule metabolites. nih.gov

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers even greater separation power and sensitivity, enabling the profiling of complex mixtures of metabolites in various biological and environmental samples. This advanced technique can help in discovering novel metabolites and understanding metabolic pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Biomonitoring Techniques for Human Exposure to this compound

Human biomonitoring assesses exposure to chemicals by measuring the parent compound or its metabolites in biological samples like urine or blood. acs.orgresearchgate.net For acetochlor, biomonitoring studies often analyze for its major urinary metabolites to estimate the total absorbed dose from all exposure routes (dermal, oral, and inhalation). nih.gov

Urine is a commonly used matrix for biomonitoring non-persistent pesticides because it is collected non-invasively and reflects recent exposure. researchgate.net In the case of acetochlor exposure, urine samples can be analyzed for metabolites like 2-ethyl-6-methyl-aniline, which is a common chemophore for the major urinary metabolites of acetochlor. nih.gov The analytical methods for these biomonitoring studies typically rely on sensitive techniques like LC-MS/MS to detect the low concentrations of metabolites present in urine. researchgate.net These studies provide valuable data for risk assessment and for evaluating the effectiveness of safety measures for agricultural workers. nih.gov

Emerging Analytical Technologies for this compound Research

The field of analytical chemistry is continuously evolving, with new technologies emerging that promise enhanced capabilities for detecting and quantifying environmental contaminants like this compound. High-resolution mass spectrometry (HRMS), such as that used in quadrupole time-of-flight (Q-TOF) instruments, is becoming more prevalent. nih.gov HRMS provides highly accurate mass measurements, which greatly improves the confidence in identifying unknown compounds and can aid in the discovery of new metabolites of acetochlor.

Furthermore, advancements in sample preparation, such as the development of novel SPE sorbents and automated extraction systems, are streamlining analytical workflows and improving the throughput and reproducibility of analyses. The ongoing development of portable and field-deployable analytical instruments also holds promise for real-time monitoring of this compound in the environment.

Remediation Strategies for Acetochlor Oxanilic Acid Oa Contamination

Bioremediation Approaches for Acetochlor (B104951) OA and its Parent Compound

Bioremediation leverages the metabolic capabilities of microorganisms and plants to degrade or transform environmental pollutants. nih.gov It is considered a highly effective and environmentally sustainable method for addressing pesticide contamination due to the wide diversity of microbial metabolic pathways. nih.govresearchgate.net Microbial degradation is the principal pathway for acetochlor's breakdown in the environment. frontiersin.org

The complete mineralization of complex organic compounds like acetochlor often requires the synergistic action of multiple microbial species, making microbial consortia particularly effective. No single isolated bacterial strain has been found to degrade acetochlor with high efficiency; instead, mixed cultures have demonstrated significant success. nih.gov

Research has identified several effective microbial consortia:

A consortium comprising Rhodococcus sp., Delftia sp., and Sphingobium sp. was found to completely mineralize acetochlor. The proposed degradation pathway involves the conversion of acetochlor to 2′-methyl-6′-ethyl-2-chloroacetanilide (CMEPA) by Rhodococcus sp. strain T3-1, which is then transformed to 2-methyl-6-ethyl aniline (B41778) (MEA) by Delftia sp. strain T3-6, and finally degraded by Sphingobium sp. strain MEA3-1. nih.gov

Studies have isolated four distinct microbial communities, designated A, D, E, and J, from acetochlor-contaminated soil and sludge. nih.gov These communities demonstrated the ability to completely degrade acetochlor at an initial concentration of 55 mg/L within four days. nih.gov The degradation pathways were found to involve processes such as dechlorination, hydroxylation, and deethoxymethylation. nih.gov

Cyanobacterial mats have also been shown to effectively degrade acetochlor in both soil and water, with degradation being significantly faster in aquatic systems. scirp.orgresearchgate.net

The table below summarizes the performance of different microbial communities in degrading acetochlor.

Microbial CommunityInitial Acetochlor Conc. (mg/L)Degradation Time (days)Degradation Efficiency (%)
Community A 80984
Community D 809>99
Community E 80984
Community J 80988
Data derived from a study on microbial communities from acetochlor-contaminated soil and sludge. nih.gov

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. clu-in.org For organic pollutants like acetochlor, phytotransformation is a key mechanism where the compound is taken up by the plant and subsequently broken down by its metabolic processes. clu-in.org

Transgenic engineering can enhance a plant's natural remediation capabilities. A study involving transgenic Arabidopsis thaliana demonstrated significant potential for acetochlor phytoremediation. nih.gov The plants were engineered to express the CndA oxygenase component from the acetochlor N-dealkylase system of Sphingomonas wittichii DC-6. nih.gov

Key findings from this research include:

A chloroplast-transformed plant variant showed high tolerance to acetochlor and was highly efficient at its degradation. nih.gov

The primary metabolite produced, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), was released from the plant cells and could be further degraded by native soil microorganisms. nih.gov

The degradation efficiency of the transgenic Arabidopsis is detailed in the table below.

EnvironmentInitial Acetochlor Conc.Degradation TimeDegradation Efficiency (%)
Water 20 µM48 hours94.3
Soil 5 mg/kg30 days80.2
Data from a study on transgenic Arabidopsis expressing acetochlor N-dealkylase. nih.gov

Development and Application of Microbial Consortia for Degradation

Advanced Oxidation Processes (AOPs) for Acetochlor OA Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of compounds, often leading to their complete mineralization into smaller, harmless molecules like CO₂ and water. wikipedia.orgmdpi.com AOPs include processes like ozonation, Fenton and photo-Fenton systems, and heterogeneous photocatalysis. wikipedia.orgmdpi.com

Heterogeneous photocatalysis using titanium dioxide (TiO₂) with UV-A light has been investigated for the removal of chloroacetanilide herbicides, including acetochlor. mdpi.com In one study, this method achieved a maximum removal efficiency of 93.1% for acetochlor. mdpi.com However, it was noted that while the parent herbicide concentration decreased, the toxicity of the water sometimes increased or remained the same, indicating the formation of potentially toxic degradation products. mdpi.com

Subcritical hydrolysis is an AOP that uses water at elevated temperatures (between 150°C and 374°C) and pressures to hydrolyze organic compounds. researchgate.netsinanengroup.co.jp This technology offers an effective method for breaking down complex molecules without the use of harsh chemicals. scimed.co.uk

Studies on the parent compound, acetochlor, have shown that subcritical hydrolysis can be highly effective in mitigating its toxicity. researchgate.netdntb.gov.ua Research identified 39 different hydrolytic by-products of acetochlor. researchgate.net The peak hydrolysis rate was achieved at a temperature of 280°C with a reaction time of 60 minutes, which led to the complete hydrolysis of toxic by-products. researchgate.net This demonstrates the potential of subcritical hydrolysis as a technology for the environmentally sustainable treatment of acetochlor contamination. researchgate.net

Integrated Remediation Technologies and Future Directions for this compound Removal

Given the complexity and persistence of contaminants like this compound, integrated remediation technologies that combine multiple approaches are gaining attention. researchgate.netmdpi.com These hybrid systems aim to leverage the strengths of different methods to achieve more efficient and complete pollutant removal.

One promising approach is the integration of AOPs with biological treatments. mdpi.com AOPs can be used as a pre-treatment step to break down recalcitrant compounds like acetochlor into more biodegradable intermediates. This enhances the effectiveness of subsequent biological remediation, a combination that can be more cost-effective than relying on AOPs for complete mineralization.

Another integrated strategy involves the use of activated carbon-based amendments. clu-in.org This technology combines the rapid adsorption of contaminants onto activated carbon with degradation via co-amendments that promote bioremediation or in-situ chemical oxidation/reduction. clu-in.org The synergy between adsorption and degradation makes this a promising option for managing persistent contaminant plumes. clu-in.org

Future research should focus on these integrated technologies, with a particular emphasis on understanding the fate of intermediate metabolites and degradation residues to ensure the complete and safe removal of these contaminants from the environment. researchgate.net

Ecological and Human Health Risk Assessment of Acetochlor Oxanilic Acid Oa

Methodological Frameworks for Risk Assessment of Acetochlor (B104951) OA and Metabolites

The risk assessment of Acetochlor OA and other acetochlor metabolites is a multi-faceted process guided by established regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) conducts these assessments to ensure that pesticide tolerances meet the safety standards set by the Federal Food, Drug, and Cosmetic Act (FFDCA), as amended by the Food Quality Protection Act (FQPA). epa.gov This process involves evaluating potential susceptibility in infants and children, as well as aggregate risks from various exposure pathways, including diet and drinking water. epa.gov

A key component of this framework is the cumulative risk assessment, which considers the combined effects of pesticides with a common mechanism of toxicity. epa.gov For chloroacetanilide pesticides like acetochlor, the assessment group includes alachlor (B1666766) and butachlor (B1668075), focusing on shared toxicological endpoints such as nasal turbinate tumors in rats. regulations.govfederalregister.gov However, butachlor is often excluded from U.S. assessments due to the absence of registered uses or tolerances. federalregister.gov Thyroid effects, though observed, were not included in the final cumulative assessment as they occurred at highly toxic dose levels and were not considered relevant to human risk assessment. federalregister.gov

The toxicological database for acetochlor is considered extensive and adequate for hazard characterization and risk assessment. regulations.gov When specific data, such as an inhalation study for acetochlor, are unavailable, regulatory agencies may use data from a surrogate chemical with a similar structure and toxicity profile, like alachlor. regulations.gov The FQPA also mandates an additional safety factor to account for potential pre- and post-natal toxicity and the completeness of data for infants and children. epa.gov

Internationally, frameworks like the one used by the European Union also involve a high potential for groundwater contamination by metabolites such as this compound. pic.int In China, health risk assessments have been conducted by analyzing residue concentrations in drinking water and using Species Sensitivity Distributions (SSD) to extrapolate from animal toxicity data to potential human health effects. au.dknih.govresearchgate.netsciengine.com

Environmental Risk Characterization of this compound in Aquatic and Terrestrial Ecosystems

This compound enters the environment through the breakdown of its parent compound, acetochlor, which is used for weed control in agriculture. health.state.mn.us Once in the soil, this compound is mobile and can biodegrade over a period of a few days to weeks. health.state.mn.us

Aquatic Ecosystems:

The primary concern for this compound in aquatic environments is its potential impact on aquatic plants and algae, as its parent compound is an herbicide. health.state.mn.us However, studies have shown that the toxicity of this compound to aquatic organisms is considerably lower than that of acetochlor. health.state.mn.us At the concentrations detected in environments like Minnesota's waters, harmful effects on aquatic organisms are not expected. health.state.mn.us

Research has shown that while the parent compound acetochlor is very toxic to all groups of aquatic organisms, the risk from its metabolites is assessed separately. pic.int The persistence and mobility of acetochlor and its metabolites mean they can be found in both surface and groundwater. epa.gov The risk to aquatic life is often evaluated by comparing estimated environmental concentrations with aquatic life benchmarks, which are based on organismal-level effects from in vivo studies. nih.gov One study noted that this compound was detected in 70% of samples from tributaries of the Great Lakes, and when its toxicity was assumed to be equal to its parent compound, it exceeded toxicological thresholds in many of those samples. nih.gov

Terrestrial Ecosystems:

In terrestrial environments, acetochlor appears to be persistent and mobile. epa.gov The risk to non-target terrestrial plants is considered high for the parent compound, acetochlor. pic.int The degradation of acetochlor in soil leads to the formation of this compound and another major metabolite, ethane (B1197151) sulfonic acid (ESA). researchgate.net The rate of degradation can be rapid in both surface and subsoils. researchgate.net

The environmental risk in both aquatic and terrestrial ecosystems is strongly linked to agricultural land use. rptu.de The intensity of agriculture in a catchment area directly correlates with the risk posed to aquatic plants and invertebrates. rptu.de

Human Health Risk Characterization Associated with this compound Exposure

The characterization of human health risks from this compound exposure primarily focuses on ingestion through contaminated drinking water. While the parent compound, acetochlor, has been classified as having "Suggestive Evidence of Carcinogenic Potential," the chronic risk assessment for acetochlor is considered protective of both cancer and non-cancer effects. federalregister.gov

Limited laboratory studies on the potential health effects of this compound have been conducted. health.state.mn.us Animal studies have indicated that exposure to this compound can lead to changes in thyroid hormones and decreases in body weight and weight gain. health.state.mn.us Based on these studies, this compound appears to be less potent than its parent compound acetochlor but more potent than the other common degradate, acetochlor ESA. health.state.mn.us

Humans may come into contact with small amounts of this compound by drinking contaminated water. health.state.mn.us The amount of this compound in drinking water is generally not considered a significant health risk. health.state.mn.us For instance, detections of this compound in Minnesota's groundwater and surface water have been below the state's Department of Health guidance value of 90 micrograms per liter (ppb). health.state.mn.us

Studies in China have quantified the health risks of acetochlor in drinking water across major cities. au.dknih.govresearchgate.netsciengine.com These assessments, based on residue concentrations, found that the hazard quotients for different age groups were low, indicating no significant human risk. au.dknih.govresearchgate.netsciengine.com The chronic exposure from acetochlor residues in drinking water was found to contribute a very small fraction (0.4%) of the total estimated hazard from oral intake of acetochlor. au.dknih.govresearchgate.net

The U.S. EPA's dietary risk assessments for acetochlor include residues of the parent compound and its metabolites, including the oxanilic acid moiety, in food and drinking water. epa.gov These assessments use models that incorporate food consumption data and residue levels from field trials and monitoring programs. epa.gov The EPA's chronic dietary risk assessment indicates that the risk from acetochlor residues in food and drinking water is low and not of concern. epa.gov

Acetochlor is part of the chloroacetanilide cumulative assessment group, which also includes alachlor. federalregister.gov This grouping is based on a common mechanism of toxicity, primarily the development of nasal turbinate tumors in rats. federalregister.gov

Quantification of Exposure from Environmental Media (e.g., Drinking Water)

Regulatory Science and Policy Implications for this compound

The detection of this compound in water sources has led to the development of health-based guidance values and regulatory considerations. The Minnesota Department of Health, for example, established a guidance value of 90 ppb for this compound in drinking water, a level at which little to no risk of harmful health effects is expected. health.state.mn.us

The EPA's risk assessments for acetochlor and its metabolites inform the establishment of tolerances for residues in food and feed commodities. epa.gov These assessments are a key part of the reregistration eligibility decision (TRED) process for pesticides. epa.gov The agency's findings that the aggregate and cumulative risks from acetochlor are not of concern support the continued registration of the herbicide. epa.gov

In some regions, the potential for groundwater contamination by metabolites like this compound has been identified as a significant concern, influencing regulatory decisions. pic.int Research from other countries, such as China, has led to recommendations for maximum residue concentration levels for acetochlor in drinking and source water. au.dknih.govresearchgate.netsciengine.com

The ongoing monitoring and assessment of pesticide metabolites like this compound are crucial for ensuring the safety of drinking water supplies and for informing public health policy. nih.gov The challenges in assessing the health consequences of chemicals in drinking water include low-concentration exposures, the presence of chemical mixtures, and long exposure periods. nih.govnih.gov

Future Research Directions for Acetochlor Oxanilic Acid Oa

Long-Term and Chronic Ecotoxicological Effects of Acetochlor (B104951) OA

While some research has touched upon the acute toxicity of Acetochlor OA, a significant gap exists in the understanding of its long-term and chronic ecotoxicological effects. Studies on the parent compound, acetochlor, have indicated moderate to high chronic toxicity. researchgate.net However, it should not be assumed that the degradation product has the same toxicological profile. In fact, some studies suggest that herbicide degradates can have similar chronic toxicity to their parent compounds. usgs.gov

Initial studies on non-target organisms, such as the bighead carp (B13450389) (Aristichthys nobilis), have revealed that exposure to this compound can induce significant oxidative stress and DNA damage. This finding underscores the necessity for more extensive research into the chronic effects on a broader range of aquatic and terrestrial organisms.

Future research should focus on:

Multi-generational studies: To assess the reproductive and developmental effects on various species over several generations.

Bioaccumulation potential: Investigating the extent to which this compound accumulates in the tissues of organisms, potentially leading to biomagnification in the food web.

Community-level impacts: Evaluating the effects of chronic exposure on the structure and function of entire ecosystems, including microbial communities, invertebrates, and vertebrates.

Sub-lethal endpoints: Moving beyond mortality to investigate more subtle, yet ecologically significant, impacts on behavior, growth, and immune function.

Investigation of Combined and Mixture Toxicity of this compound with Other Contaminants

In the environment, organisms are rarely exposed to a single chemical. This compound is often found in combination with its parent compound, acetochlor, another major degradate, acetochlor ethanesulfonic acid (ESA), and other herbicides like atrazine (B1667683) and metolachlor (B1676510), along with their respective degradation products. usgs.govunl.edu The co-occurrence of these multiple compounds in groundwater is a common scenario. usgs.gov

There is a potential for additive or even synergistic toxic effects when these chemicals are present as a mixture. usgs.govunl.edu However, there is a significant lack of research specifically investigating the combined and mixture toxicity of this compound with other relevant environmental contaminants.

Future research priorities in this area include:

Identifying common mixtures: Characterizing the most frequently occurring mixtures of this compound and other contaminants in various environmental compartments.

Testing for synergistic and antagonistic effects: Conducting laboratory studies to determine if the combined toxicity of these mixtures is greater or less than the sum of their individual toxicities.

Developing predictive models for mixture toxicity: Creating models that can forecast the potential toxic effects of complex chemical mixtures found in the environment.

Elucidation of Molecular Mechanisms of this compound Toxicity via Computational and 'Omics' Approaches

Understanding the molecular mechanisms by which this compound exerts its toxic effects is crucial for a comprehensive risk assessment. For the parent compound, acetochlor, computational toxicology and 'omics' approaches (such as transcriptomics, proteomics, and metabolomics) have been employed to identify toxicity pathways, including endocrine disruption and oxidative stress. nih.govresearchgate.netbiorxiv.orgnih.gov These modern techniques offer a powerful means to investigate the specific molecular targets and pathways affected by this compound.

A study on bighead carp has already pointed towards oxidative stress as a potential mechanism of this compound toxicity. However, a more in-depth understanding is required.

Future research should utilize:

Computational Docking: To predict the binding affinity of this compound to various biological receptors and enzymes, helping to identify potential molecular initiating events of toxicity.

Transcriptomics: To analyze changes in gene expression in organisms exposed to this compound, revealing the cellular pathways that are disrupted.

Proteomics and Metabolomics: To identify changes in protein and metabolite profiles, providing a more complete picture of the organism's response to exposure.

Comparative Toxicogenomics: To compare the molecular effects of this compound with those of its parent compound and other related herbicides, which could reveal both common and unique mechanisms of action.

Development of Predictive Environmental Fate Models for this compound

This compound is known to be mobile in soil and has the potential to contaminate groundwater. pic.int Its increased water solubility compared to the parent compound contributes to its mobility in aquatic systems. While the environmental fate of acetochlor has been the subject of modeling efforts, there is a need for predictive models specifically tailored to this compound. researchgate.netresearchgate.netresearchgate.netcopernicus.orgiupac.org

These models are essential for predicting the transport, persistence, and ultimate fate of this compound in the environment, which is critical for assessing exposure risks and developing effective management strategies.

Future research in this area should focus on:

Determining key environmental parameters: Accurately measuring the soil-water partition coefficient (Koc), degradation rates in different soil types and aquatic conditions, and the potential for long-range atmospheric transport.

Developing and validating mathematical models: Creating robust models that can simulate the movement and degradation of this compound under various environmental scenarios.

Integrating models with monitoring data: Using real-world monitoring data to calibrate and validate the predictive models, ensuring their accuracy and reliability.

Innovation in Sustainable Remediation Technologies for this compound

The presence of this compound in soil and water necessitates the development of effective and sustainable remediation technologies. Research on the remediation of the parent compound, acetochlor, has explored various methods, including bioremediation and advanced oxidation processes (AOPs). researchgate.netresearchgate.netnih.gov For instance, microbial consortia have been identified that can mineralize acetochlor, and technologies like ozonation and photocatalysis have shown promise in degrading chloroacetanilide herbicides. researchgate.netmdpi.com

While these technologies may also be effective for this compound, research is needed to optimize them for this specific compound.

Future research should explore:

Bioremediation: Identifying and characterizing microorganisms or microbial consortia capable of efficiently degrading this compound. This includes exploring the potential of cyanobacterial mats, which have shown promise in degrading acetochlor.

Advanced Oxidation Processes (AOPs): Investigating the efficacy of technologies like ozonation, Fenton processes, and photocatalysis for the complete mineralization of this compound, while also assessing the formation of any potentially harmful byproducts.

Adsorption technologies: Developing and testing novel adsorbent materials, such as magnetic activated carbon, for the efficient removal of this compound from water. researchgate.netnih.gov

Hybrid technologies: Investigating the potential of combining different remediation techniques to achieve more complete and cost-effective removal of this compound from the environment.

Standardization and Harmonization of Analytical Methods for this compound

Accurate and reliable detection and quantification of this compound in environmental samples are fundamental to all research and monitoring efforts. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are currently used for this purpose. scientificlabs.comnemi.govsigmaaldrich.com The U.S. Environmental Protection Agency (EPA) has established Method 535, which uses LC/MS/MS for the determination of oxanilic acid degradates of chloroacetanilide herbicides, including this compound, in drinking water. nemi.gov

Despite the availability of these methods, there is a continuous need for standardization and harmonization to ensure comparability of data across different laboratories and studies.

Future efforts in this area should focus on:

Developing certified reference materials: To ensure the accuracy and consistency of analytical measurements.

Inter-laboratory comparison studies: To assess the proficiency of different laboratories and identify any discrepancies in analytical results.

Developing more cost-effective and field-portable methods: To facilitate wider-scale monitoring, particularly in resource-limited settings.

Harmonizing reporting limits: Establishing consistent and environmentally relevant reporting limits for this compound in various environmental matrices.

Q & A

Q. What analytical methods are recommended for quantifying Acetochlor OA in environmental samples?

this compound is typically quantified using liquid chromatography coupled with mass spectrometry (LC-MS) . Method validation includes establishing a linear standard curve (e.g., 5–300 mg/L, R² = 0.9991), determining the limit of quantification (LOQ) via signal-to-noise ratio ≥10, and assessing recovery rates (e.g., 20–100 mg/L spiked samples). Precision is evaluated through repeated trials .

Q. How is this compound detected in biological matrices like milk?

Researchers use solid-phase extraction (SPE) followed by LC-MS. Recovery assays involve spiking milk samples with this compound at 20, 50, or 100 mg/L, with statistical validation via ANOVA and standard deviation calculations. Control groups are essential to confirm baseline absence of the compound .

Q. What are the primary sources of this compound in environmental monitoring?

this compound originates as a metabolite of the herbicide acetochlor, widely used in corn and soybean farming. Key contamination pathways include soil leaching, agricultural runoff, and feed-to-milk transfer in livestock .

Advanced Research Questions

Q. How can experimental design address contradictions in genotoxicity studies of this compound?

Conflicting results (e.g., no mutagenicity in TK gene assays vs. potential carcinogenicity in epidemiological studies) require multi-endpoint validation . For example:

  • Use TK gene mutation assays (e.g., TK6 cells) and micronucleus tests in parallel.
  • Incorporate dose-response curves and long-term exposure models to assess low-dose effects .

Q. What statistical approaches resolve variability in this compound leaching data across soil types?

Soil-specific leaching (e.g., deeper ESA metabolite penetration in calcisol vs. luvisol) is analyzed using mass balance models and preferential flow metrics. Data normalization to soil organic carbon content and hydraulic conductivity improves cross-study comparability .

Q. How do multi-omics approaches elucidate this compound’s neurotoxic effects?

Integrate proteomics, metabonomics, and microbiome sequencing (e.g., fecal microbiota transplant in rat models) to identify disrupted pathways (e.g., hippocampal protein expression) and gut-brain axis interactions. Western blot and qPCR validate candidate biomarkers .

Q. What methodologies assess this compound’s environmental persistence and transformation?

  • Isotopic fingerprinting (δ¹³C analysis) distinguishes volatilized vs. parent-derived this compound in soil.
  • Bioremediation trials using cyanobacterial mats quantify degradation rates (e.g., 2-week soil incubation) .

Q. How are epidemiological studies designed to evaluate this compound’s carcinogenic risk?

Large-scale cohort studies (e.g., Agricultural Health Study) use:

  • Exposure questionnaires to classify dose levels (low/high).
  • Longitudinal health tracking (e.g., 10+ years) with confounder adjustment (e.g., smoking, co-exposure to other herbicides).
  • Threshold exceedance analysis (TQ/EAR metrics) to link detected concentrations to biological effects .

Methodological Recommendations

  • Conflict Resolution : When studies contradict (e.g., genotoxicity), apply weight-of-evidence frameworks prioritizing replicated findings and mechanistic plausibility .
  • Field vs. Lab Data : Calibrate lab-derived degradation rates with in-situ isotopic or microbial community data .
  • Ethical Animal Trials : Terminate dosing upon observing hepatotoxic symptoms (e.g., diarrhea, emesis) and validate endpoints via histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.